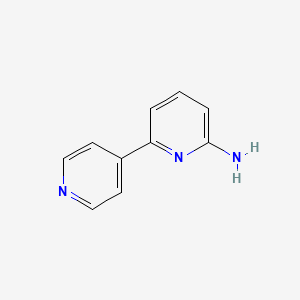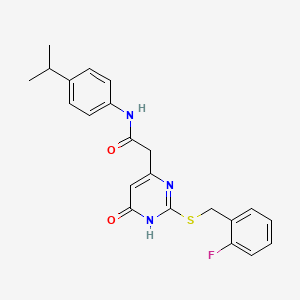
6-(Pyridin-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-4-yl)pyridin-2-amine is a heterocyclic compound featuring two pyridine rings connected by an amine group
Mécanisme D'action
Target of Action
6-(Pyridin-4-yl)pyridin-2-amine is a complex molecule that has been studied for its potential interactions with various targets. It has been found to interact with zirconium 4-sulfophenylphosphonate layers, where it forms a dense network of hydrogen bonds . This suggests that the compound may have potential applications in non-linear optics .
Mode of Action
It has been suggested that the compound may interact with its targets through a combination of physical and chemical adsorption . This involves the formation of hydrogen bonds, which can result in changes to the target’s structure and function .
Biochemical Pathways
It has been suggested that the compound may have potential applications in the field of non-linear optics, suggesting that it could affect pathways related to light absorption and emission .
Result of Action
It has been suggested that the compound may have potential applications in non-linear optics . This suggests that the compound could have effects at the molecular and cellular level, potentially altering light absorption and emission properties.
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the compound has been found to form a dense network of hydrogen bonds when intercalated within zirconium 4-sulfophenylphosphonate layers . This suggests that the compound’s action may be influenced by the presence of certain chemical groups and structures in its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-bromopyridine under specific conditions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 2-aminopyridine is reacted with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
6-(Pyridin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the functional groups attached to the pyridine rings.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole structure and exhibit different chemical reactivity and applications.
Uniqueness
6-(Pyridin-4-yl)pyridin-2-amine is unique due to its dual pyridine rings connected by an amine group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological or chemical activities.
Propriétés
IUPAC Name |
6-pyridin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXBUDJJYQDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)


![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)

![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
